An In-depth Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester
An In-depth Technical Guide to 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester
CAS Number: 886362-69-2
Prepared by: Gemini, Senior Application Scientist
Introduction
6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester is a fluorinated indole derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of a fluorine atom at the 6-position of the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this versatile building block for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester is presented in the table below. These properties are crucial for its handling, formulation, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 886362-69-2 | Commercial Suppliers |
| Molecular Formula | C₁₂H₁₂FNO₂ | Calculated |
| Molecular Weight | 221.23 g/mol | Calculated |
| Appearance | White to off-white solid | Commercial Suppliers |
| Melting Point | Not consistently reported | - |
| Boiling Point | 347.6 °C at 760 mmHg | Predicted |
| Flash Point | 164 °C | Predicted |
| Solubility | Soluble in common organic solvents such as DMSO and methanol. | General knowledge |
Synthesis of 6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester
The most probable and widely applicable method for the synthesis of 2-methylindole-3-carboxylic acid esters is the Fischer indole synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or β-ketoester.[1][2]
Plausible Synthetic Pathway: Fischer Indole Synthesis
The synthesis of 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester would likely proceed via the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst.
Overall Reaction:
Figure 1: Plausible Fischer indole synthesis pathway.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established Fischer indole synthesis methodologies. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
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4-fluorophenylhydrazine hydrochloride
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Ethyl acetoacetate
-
Anhydrous ethanol
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Concentrated sulfuric acid or polyphosphoric acid (PPA)
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Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Cyclization: Once hydrazone formation is complete, the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a portion of PPA) is carefully added to the reaction mixture. The mixture is then heated to reflux (typically 80-120 °C) for several hours. The progress of the cyclization should be monitored by TLC.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
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Purification: The solvent is removed in vacuo to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality in Experimental Choices:
-
Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid or Lewis acids are essential to catalyze the[3][3]-sigmatropic rearrangement, which is the key step in the Fischer indole synthesis.[4] Polyphosphoric acid is often used as both a catalyst and a solvent at elevated temperatures.
-
Reaction Temperature: The cyclization step typically requires heating to overcome the activation energy of the rearrangement and subsequent aromatization steps.
-
Purification Method: Column chromatography is a standard and effective method for separating the desired indole product from any unreacted starting materials, by-products, or residual catalyst.
Characterization and Quality Control
The identity and purity of synthesized 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
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NH Proton: A broad singlet in the region of 8.0-9.0 ppm.
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Aromatic Protons: Signals corresponding to the protons on the fluorinated benzene ring, likely appearing as complex multiplets between 7.0-7.8 ppm. The fluorine atom will cause characteristic splitting patterns.
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Ethyl Ester Protons: A quartet around 4.3 ppm (OCH₂) and a triplet around 1.4 ppm (CH₃).
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Methyl Protons: A singlet around 2.5 ppm for the methyl group at the 2-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal around 165 ppm for the ester carbonyl group.
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Aromatic and Indole Ring Carbons: A series of signals in the aromatic region (100-140 ppm). The carbon atom attached to the fluorine will show a large coupling constant (¹JCF).
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Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃).
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Methyl Carbon: A signal around 12-15 ppm for the methyl group at the 2-position.
Chromatographic Analysis
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Thin-Layer Chromatography (TLC): A rapid and effective method to monitor reaction progress and assess the purity of the final product.
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High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Applications in Drug Discovery
The 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The indole nucleus is a common motif in many biologically active compounds, and the introduction of fluorine can enhance drug-like properties.
Role of the Fluoroindole Scaffold
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Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug molecule.
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Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
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Binding Interactions: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and selectivity.
Therapeutic Areas of Interest
Indole derivatives have shown promise in a wide range of therapeutic areas. The 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester core can be elaborated to synthesize compounds with potential activity as:
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Antiviral Agents: The indole scaffold is present in several antiviral drugs. Derivatives of indole-3-carboxylic acids have been investigated as inhibitors of the Hepatitis C virus (HCV).[5][6]
-
Anticancer Agents: The indole nucleus is a key component of many anticancer drugs, including vinca alkaloids. Substituted indoles can act as kinase inhibitors, which are a major class of cancer therapeutics.
-
Kinase Inhibitors: The indole ring can serve as a scaffold for designing inhibitors of various protein kinases, which are often dysregulated in cancer and other diseases.
Synthetic Workflow for Drug Candidate Synthesis:
Figure 2: General workflow for utilizing the title compound in drug discovery.
Safety and Handling
As with any chemical compound, 6-fluoro-2-methylindole-3-carboxylic acid ethyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-Fluoro-2-methylindole-3-carboxylic acid ethyl ester is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its synthesis, primarily through the Fischer indole reaction, provides a reliable route to this important intermediate. The strategic incorporation of a fluorine atom imparts unique properties that can be exploited to develop novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry.
References
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Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34225-34266. [Link]
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Tantak, M. P., & Kumar, D. (2020). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 25(21), 5038. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Sellitto, G., Faruolo, A., de Caprariis, P., Altamura, S., Paonessa, G., & Ciliberto, G. (2010). Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro. Bioorganic & medicinal chemistry, 18(16), 6143–6148. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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Andi, B., Kumaran, D., Kreitler, D. F., et al. (2022). Hepatitis C virus NS3/4A inhibitors and other drug-like compounds as covalent binders of SARS-CoV-2 main protease. Scientific reports, 12(1), 11131. [Link]
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Mohideen, M., Kamaruzaman, N. A., Rosli, M. M., Mordi, M. N., & Mansor, S. M. (2017). Synthesis, crystal structure, and biological evaluation of ethyl 9-(2-fluorobenzyl)-1-phenyl-9 h-pyrido[3,4-b]indole-3-carboxylate as anticancer agent. Figshare. [Link]
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